molecular formula C6H14Cl2N2O2 B14011907 (S)-Methyl hexahydropyridazine-3-carboxylate dihydrochloride

(S)-Methyl hexahydropyridazine-3-carboxylate dihydrochloride

Cat. No.: B14011907
M. Wt: 217.09 g/mol
InChI Key: GBCFGZXMEATLHV-XRIGFGBMSA-N
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Description

Methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a hexahydropyridazine ring, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by hydrogenation to form the hexahydropyridazine ring. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various derivatives of the hexahydropyridazine ring, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-hexahydropyridazine-3-carboxylate dihydrochloride is unique due to its specific hexahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09 g/mol

IUPAC Name

methyl (3S)-diazinane-3-carboxylate;dihydrochloride

InChI

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-3-2-4-7-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

GBCFGZXMEATLHV-XRIGFGBMSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1.Cl.Cl

Canonical SMILES

COC(=O)C1CCCNN1.Cl.Cl

Origin of Product

United States

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